REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].C(=O)([O-])[O-].[K+].[K+].Cl[C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1>C(#N)C>[CH3:1][N:2]([C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1)[CH2:3][CH2:4][NH:5][CH3:6] |f:1.2.3|
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Name
|
|
Quantity
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3.2 mL
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Type
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reactant
|
Smiles
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CNCCNC
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
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500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
partitioned between methylene chloride (75 ml) and water (25 ml)
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Type
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CUSTOM
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Details
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The phases are separated
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Type
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EXTRACTION
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Details
|
the aqueous phase is extracted with methylene chloride (25 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the total organics are dried with saline and sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC)C1=NC=CC=C1[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |